molecular formula C14H14N2O8S2 B14759327 5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid

5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid

Cat. No.: B14759327
M. Wt: 402.4 g/mol
InChI Key: MGMGMFITLMNRDI-DAFODLJHSA-N
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Description

5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a disulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid typically involves multiple steps. One common method includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid: Unique due to its specific functional groups and structure.

    Indole derivatives: Share some structural similarities but differ in biological activities and applications.

    Aromatic sulfonic acids: Similar in having sulfonic acid groups but vary in other functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H14N2O8S2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-2-[(E)-2-(4-nitrophenyl)ethenyl]cyclohexa-2,4-diene-1,1-disulfonic acid

InChI

InChI=1S/C14H14N2O8S2/c15-12-6-5-11(14(9-12,25(19,20)21)26(22,23)24)4-1-10-2-7-13(8-3-10)16(17)18/h1-8H,9,15H2,(H,19,20,21)(H,22,23,24)/b4-1+

InChI Key

MGMGMFITLMNRDI-DAFODLJHSA-N

Isomeric SMILES

C1C(=CC=C(C1(S(=O)(=O)O)S(=O)(=O)O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1C(=CC=C(C1(S(=O)(=O)O)S(=O)(=O)O)C=CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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